Cas no 439692-16-7 (2-methyl-2-propanyl 2-formyl-4,6-dihydro-5h-pyrrolo[3,4-d][1,3]th Iazole-5-carboxylate)

2-methyl-2-propanyl 2-formyl-4,6-dihydro-5h-pyrrolo[3,4-d][1,3]th Iazole-5-carboxylate structure
439692-16-7 structure
Product Name:2-methyl-2-propanyl 2-formyl-4,6-dihydro-5h-pyrrolo[3,4-d][1,3]th Iazole-5-carboxylate
CAS-nummer:439692-16-7
MF:C11H14N2O3S
MW:254.305461406708
CID:1518304
PubChem ID:53492916
Update Time:2025-04-21

2-methyl-2-propanyl 2-formyl-4,6-dihydro-5h-pyrrolo[3,4-d][1,3]th Iazole-5-carboxylate Chemische en fysische eigenschappen

Naam en identificatie

    • 2-methyl-2-propanyl 2-formyl-4,6-dihydro-5h-pyrrolo[3,4-d][1,3]th Iazole-5-carboxylate
    • AG-F-40705
    • tert-butyl 2-ethyl-6-methoxyphenylcarbamate
    • CTK4I1926
    • Carbamic acid,(2-ethyl-6-methoxyphenyl)-, 1,1-dimethylethyl ester (9CI)
    • tert-butyl 2-formyl-4,6-dihydro-5H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate
    • AmbkkkkK243
    • AG-F-40705; tert-butyl 2-ethyl-6-methoxyphenylcarbamate; CTK4I1926; Carbamic acid,(2-ethyl-6-methoxyphenyl)-, 1,1-dimethylethyl ester (9CI); tert-butyl 2-formyl-4,6-dihydro-5H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate; AmbkkkkK243; TERT-BUTYL 2-ETHYL-6-METHOXYPHENYLCARBAMATE;
    • SCHEMBL26094092
    • DB-110219
    • 439692-16-7
    • tert-Butyl 2-formyl-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate
    • Inchi: 1S/C11H14N2O3S/c1-11(2,3)16-10(15)13-4-7-8(5-13)17-9(6-14)12-7/h6H,4-5H2,1-3H3
    • InChI-sleutel: IQEFSOPRPGBDAU-UHFFFAOYSA-N
    • LACHT: S1C(C=O)=NC2=C1CN(C(=O)OC(C)(C)C)C2

Berekende eigenschappen

  • Exacte massa: 254.073
  • Monoisotopische massa: 254.073
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 17
  • Aantal draaibare bindingen: 3
  • Complexiteit: 329
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 87.7A^2
  • XLogP3: 1.1
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